REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1)=[O:3].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](OC)=[O:24])=[CH:18][CH:17]=1.[H-].[Na+]>C1COCC1>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](=[O:24])[CH2:1][C:2]([C:4]2[CH:5]=[CH:6][C:7]([O:10][C:11]([F:12])([F:13])[F:14])=[CH:8][CH:9]=2)=[O:3])=[CH:18][CH:17]=1 |f:2.3|
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Name
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|
Quantity
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5.4 g
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Type
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reactant
|
Smiles
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CC(=O)C1=CC=C(C=C1)OC(F)(F)F
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Name
|
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
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Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removing the solvent under reduced pressure
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Type
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ADDITION
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Details
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the reaction mixture was diluted with 250 mL ether
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Type
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WASH
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Details
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washed with 250 mL 0.2 M HCl, 2×100 mL 5% NaHCO3 and 100 mL saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
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It was purified on silica gel using 0˜25% EtOAc in hexanes
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Name
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|
Type
|
product
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Smiles
|
BrC1=CC=C(C=C1)CC(CC(=O)C1=CC=C(C=C1)OC(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |